Product packaging for (Pentylsulfanyl)methyl prop-2-enoate(Cat. No.:CAS No. 62839-36-5)

(Pentylsulfanyl)methyl prop-2-enoate

Cat. No.: B14504637
CAS No.: 62839-36-5
M. Wt: 188.29 g/mol
InChI Key: PNCMXOXEUBLCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pentylsulfanyl)methyl prop-2-enoate is a specialty acrylate ester monomer of interest in polymer and materials science research. This compound features a pentylsulfanyl moiety, a functional group known to influence the properties of resulting polymers. Similar sulfur-containing acrylate derivatives, such as 1-Pentylsulfanyloxyethyl 2-methylprop-2-enoate and 4-Pentylsulfonyloxybutyl 2-methylprop-2-enoate , are investigated for their utility in creating novel polymeric materials. Researchers may explore this monomer for the development of functional polymers with tailored characteristics. The incorporation of a sulfur-based chain can alter the hydrophobicity, adhesion, and flexibility of polymer backbones. In industrial contexts, related acrylate monomers and their polymers are key components in lubricant compositions, where they can function as viscosity index improvers and dispersants . This compound is intended for research and development purposes only in a controlled laboratory setting. This product is strictly for in-vitro use and is not classified as a drug or medicine. It is not approved for the diagnosis, treatment, cure, or prevention of any disease. Any form of human or veterinary administration is prohibited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2S B14504637 (Pentylsulfanyl)methyl prop-2-enoate CAS No. 62839-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62839-36-5

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

pentylsulfanylmethyl prop-2-enoate

InChI

InChI=1S/C9H16O2S/c1-3-5-6-7-12-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3

InChI Key

PNCMXOXEUBLCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCOC(=O)C=C

Origin of Product

United States

Polymerization of Pentylsulfanyl Methyl Prop 2 Enoate and Analogous Thioacrylate Monomers

Radical Polymerization Techniques for Thioacrylate Systems

Radical polymerization is a versatile method for creating a wide variety of polymers. wikipedia.org For thioacrylate monomers, both conventional free radical polymerization and more advanced controlled radical polymerization (CRP) techniques have been successfully applied. rsc.orgrsc.org The choice of technique influences the degree of control over the final polymer's architecture, molecular weight, and dispersity. nih.gov Early investigations into thioacrylates primarily utilized free radical methods, while recent research has focused on applying CRP to achieve well-defined poly(thioacrylate)s. rsc.orgrsc.org

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govazom.com Several CRP methods have been successfully adapted for the polymerization of thioacrylate monomers, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Single Electron Transfer Living Radical Polymerization (SET-LRP). rsc.orgrsc.orgrsc.org

RAFT polymerization is a highly versatile CRP technique that functions through a degenerative chain transfer mechanism, employing a thiocarbonylthio compound as a chain transfer agent (CTA). digitellinc.commdpi.com This method has been effectively used for the controlled polymerization of various thioacrylate monomers, such as ethyl thioacrylate (ETA), phenyl thioacrylate (PhTA), n-propyl thioacrylate (nPTA), and isopropyl thioacrylate (i-PTA). rsc.org

Research has demonstrated that using a trithiocarbonate (B1256668) CTA, specifically butyl 2-(((dodecylthio)carbonothioyl)thio)2-methyl propanoate (BDTMP), allows for excellent control over the molar mass and dispersity of the resulting poly(thioacrylate)s. rsc.org The polymerization exhibits first-order kinetics, and the number-average molecular weight (M n) increases linearly with monomer conversion, which are key indicators of a controlled process. researchgate.netrsc.org Furthermore, the molecular weight distributions (Đ), or dispersities, are typically found to be low (below 1.2), signifying the formation of uniform polymer chains. rsc.org This control also enables the synthesis of block copolymers by sequential monomer addition, for instance, by copolymerizing thioacrylates with ethyl acrylate (B77674). rsc.org

RAFT Polymerization of Various Thioacrylate Monomers
MonomerTarget DPConversion (%)Mn, GPC (g/mol)Dispersity (Đ)
Ethyl Thioacrylate (ETA)609472001.13
n-Propyl Thioacrylate (nPTA)609181001.15
iso-Propyl Thioacrylate (i-PTA)608882001.16
Phenyl Thioacrylate (PhTA)6095101001.12

Data sourced from research on the RAFT polymerization of thioacrylates using a trithiocarbonate CTA. rsc.org

ATRP is a robust CRP method that utilizes a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.org This process enables the synthesis of well-defined polymers with controlled molecular weight and low dispersity. wikipedia.org The application of copper-mediated radical polymerization to thioacrylates has been investigated. rsc.org

Initial studies using typical ATRP conditions with a copper(II) bromide (CuBr₂) deactivator resulted in low monomer conversions. rsc.org This was attributed to the complexation of the thioester functionality in the monomer with the copper catalyst, which inhibits the polymerization process. rsc.org However, researchers found that replacing CuBr₂ with an iron-based deactivator can overcome this issue, leading to full conversion in the homopolymerization of ethyl thioacrylate. rsc.org This modification allows for the successful synthesis of well-defined poly(thioacrylate)s and their block copolymers with other monomers like methyl acrylate via ATRP. rsc.org

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical at the end of the polymer chain, forming a dormant alkoxyamine species. wikipedia.orgslideshare.net This reversible capping allows for controlled chain growth. NMP has been successfully applied to the polymerization of thioacrylate monomers for the first time in recent studies. rsc.orgrsc.org

The polymerization kinetics of thioacrylates, such as butyl thioacrylate, have been studied using NMP. rsc.orgrsc.org The research also explored the copolymerization behavior of butyl thioacrylate with 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), demonstrating the versatility of this method for creating copolymers with specific functionalities. rsc.org The resulting thioester polymers are also valuable as precursors for post-polymerization modification, where the thioacrylate units can be transformed into acrylamide (B121943) or acrylate units via reactions with amines or alcohols. rsc.org

SET-LRP is a CRP method that typically uses copper in its elemental state (Cu(0)) to activate dormant alkyl halide initiators via a single electron transfer mechanism. rsc.orgyoutube.com This process generates radicals that initiate polymerization while the copper is oxidized. nih.gov Findings on the polymerization of thioacrylates using SET-LRP conditions have been reported. rsc.org Similar to the challenges encountered with ATRP, the use of copper-based catalysts in SET-LRP of thioacrylates requires careful optimization. The interaction between the thioester group and the copper catalyst can affect the polymerization, but successful polymerizations have been achieved, expanding the range of CRP techniques available for this class of monomers. rsc.orgresearchgate.net

Conventional free radical polymerization is a fundamental process in polymer chemistry, typically involving initiation, propagation, and termination steps. wikipedia.orgfujifilm.com This method was first applied to thioacrylate monomers in the 1950s. researchgate.netrsc.org

In this early work, a range of thioacrylates, including methyl, ethyl, and various butyl thioacrylates, were synthesized and polymerized. rsc.org The polymerization was carried out in bulk using benzoyl peroxide as a thermal initiator. rsc.org The monomer conversions achieved in these polymerizations were reported to be in the range of 33% to 73%. rsc.org Unlike controlled radical polymerization techniques, conventional free radical polymerization does not offer precise control over the polymer's molecular weight or dispersity, often leading to broader molecular weight distributions. nih.gov Nonetheless, it remains a straightforward and effective method for producing poly(thioacrylate)s. rsc.org

Controlled Radical Polymerization (CRP) Methodologies

Kinetic Studies of Thioacrylate Polymerization

Kinetic investigations into the polymerization of thioacrylates reveal distinct behaviors compared to their conventional acrylate and methacrylate (B99206) counterparts. The presence of a sulfur atom in the ester group influences the reactivity of the monomer and the properties of the resulting polymer.

The homopolymerization of thioacrylate monomers has been explored using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org Studies on various analogous thioacrylates, including ethyl thioacrylate (ETA), n-propyl thioacrylate (nPTA), isopropyl thioacrylate (i-PTA), and phenyl thioacrylate (PhTA), demonstrate that polymerization can be well-controlled, yielding polymers with predictable molar masses and low dispersity. rsc.orgresearchgate.net

Kinetic plots for the RAFT polymerization of these monomers typically show a linear increase of ln([M]₀/[M]) with time, indicating a constant concentration of propagating radicals and a first-order reaction with respect to the monomer concentration. researchgate.net The molecular weight of the polymers also increases linearly with conversion, which is a key feature of a controlled polymerization process. researchgate.net While specific kinetic data for (Pentylsulfanyl)methyl prop-2-enoate is not extensively documented in readily available literature, the behavior of analogous thioacrylates provides a strong model for its expected kinetic profile.

MonomerPolymerization TechniqueKey Kinetic Findings
Ethyl Thioacrylate (ETA)RAFTLinear first-order kinetics; Molecular weight increases linearly with conversion. rsc.orgresearchgate.net
n-Propyl Thioacrylate (nPTA)RAFTControlled polymerization with predictable molar mass and low dispersity. researchgate.net
Phenyl Thioacrylate (PhTA)RAFTExhibits characteristics of a controlled/"living" polymerization. researchgate.net

Thioacrylates can be copolymerized with other monomers, like conventional acrylates, to tailor material properties. In radical copolymerization involving acrylates and thiol-functionalized compounds, a competition exists between the chain-growth homopolymerization of the acrylate and the step-growth mechanism of a thiol-ene type reaction. mdpi.comnih.gov

Copolymerization SystemKey Kinetic ParametersObservations
Traditional Acrylates with Thiolskp/kct ratio: 0.9 - 1.5 nih.govMixed step-chain growth mechanism. Thiol acts as a chain-transfer agent. nih.gov
Novel Acrylates with Thiolskp/kct ratio: 2.8 - 4.0 nih.govReduced inclination to copolymerize with thiols compared to traditional acrylates. nih.gov

Dual-Curing Systems Involving Acrylate-Thiol Chemistry

Dual-curing systems utilize two distinct polymerization reactions that can be triggered independently, often by stimuli like UV light and heat. daneshyari.com This approach provides processing flexibility and allows for the creation of materials with unique properties. daneshyari.comresearchgate.net Thiol-acrylate chemistry is particularly well-suited for these systems, as the reaction can proceed through two different mechanisms: a radical-mediated pathway and a Michael addition pathway. mdpi.comresearchgate.net

In the radical-mediated route, a thiyl radical is generated, typically through photoinitiation. mdpi.comresearchgate.net This radical adds to the double bond of an acrylate monomer, creating an acrylic radical. This new radical can either propagate by reacting with another acrylate monomer or abstract a hydrogen from a thiol, regenerating a thiyl radical and completing the thiol-acrylate reaction. mdpi.com

A competition exists between the acrylate homopolymerization (chain growth) and the thiol-ene reaction (step growth). mdpi.com Kinetic studies have shown that the rate constant for acrylate propagation is approximately 1.5 times higher than that for the hydrogen abstraction from the thiol. mdpi.comresearchgate.net This competition means that the radical-mediated thiol-acrylate reaction is not a perfect "click" reaction, as some unreacted thiols may remain. mdpi.comresearchgate.net In some dual-curing systems, a radical inhibitor is used to suppress this radical-mediated pathway to ensure that a subsequent reaction can proceed as intended. daneshyari.com

The thiol-acrylate Michael addition is an alternative reaction pathway that proceeds via a base- or nucleophile-catalyzed mechanism. mdpi.comlsu.edunih.gov In this reaction, a base deprotonates the thiol to form a more reactive thiolate anion. acs.org This anion then acts as a nucleophile, attacking the electron-deficient double bond of the acrylate monomer. acs.org The resulting carbanion abstracts a proton from another thiol, propagating the kinetic chain. acs.org

This reaction is highly efficient and follows a step-growth mechanism, which leads to more homogeneous polymer network structures and reduced volume shrinkage compared to radical polymerizations. nih.gov The kinetics of Michael addition can be controlled by the choice and concentration of the catalyst. lsu.edu Photocaged bases have been developed to provide spatial and temporal control over the initiation of the polymerization, allowing for photopatterning and the formation of two-stage polymer networks. acs.org This reaction is often the first stage in a dual-curing process, creating a stable intermediate material that can be fully cured in a second, independent step. daneshyari.comresearchgate.net

Polymer Structure, Architecture, and Molecular Engineering from Thioacrylate Monomers

Homopolymerization to Form Poly[(Pentylsulfanyl)methyl prop-2-enoate] Analogues

The homopolymerization of thioacrylate monomers, analogous to this compound, can be effectively achieved through controlled radical polymerization techniques, most notably Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This method allows for the synthesis of well-defined homopolymers with predictable molar masses and low dispersity. rsc.org The polymerization of various alkyl thioacrylates, such as ethyl thioacrylate, n-propyl thioacrylate, and isopropyl thioacrylate, has been successfully demonstrated, providing a strong indication of the polymerizability of this compound under similar conditions. rsc.orgresearchgate.net

The use of a trithiocarbonate (B1256668) chain transfer agent is crucial in controlling the polymerization process. rsc.orgresearchgate.net The reaction kinetics of such polymerizations typically exhibit a linear increase in the natural logarithm of the initial monomer concentration to the monomer concentration at a given time, which is characteristic of a controlled polymerization. Furthermore, the number-average molecular weight (M_n) of the resulting polymer shows a linear relationship with monomer conversion, further confirming the controlled nature of the RAFT process. researchgate.net

Table 1: Representative Data for Homopolymerization of Thioacrylate Analogues via RAFT

Monomer AnalogueTarget Degree of PolymerizationM_n (Theoretical) ( g/mol )M_n (GPC) ( g/mol )Dispersity (Đ)
Ethyl Thioacrylate505,8005,5001.15
n-Propyl Thioacrylate10013,00012,5001.12
Isopropyl Thioacrylate15019,50018,8001.18

Note: This table presents illustrative data based on findings for similar thioacrylate monomers to represent expected outcomes for this compound. rsc.orgresearchgate.net

Copolymerization Strategies for Diverse Poly(thioacrylate) Architecturesrsc.org

The versatility of thioacrylate monomers like this compound extends to their ability to be copolymerized with other monomers, leading to a wide array of polymer architectures with tailored properties. rsc.org

Block Copolymer Synthesis with Acrylate (B77674) Comonomersrsc.org

Block copolymers comprising thioacrylate and acrylate segments can be synthesized using RAFT polymerization. rsc.org This is typically achieved by first synthesizing a poly(thioacrylate) macro-chain transfer agent (macro-CTA) and subsequently chain-extending with an acrylate monomer, such as ethyl acrylate. rsc.org This sequential monomer addition allows for the formation of well-defined diblock copolymers. The successful synthesis of such block copolymers is evidenced by a clear shift in the gel permeation chromatography (GPC) trace to higher molecular weights upon the addition of the second block, while maintaining a low dispersity. rsc.org The incorporation of a thioester group into a polymerizable unit allows for the tailoring of the polymer by introducing comonomers to obtain random or block copolymers. warwick.ac.uk

Integration of Thioacrylate Monomers into Complex Polymer Structuresrsc.org

Beyond simple block copolymers, thioacrylate monomers can be integrated into more complex polymer structures. The thioester functionality present in the repeating units of poly[this compound] can serve as a reactive handle for post-polymerization modification, although this is outside the direct scope of polymerization strategies. warwick.ac.uk The ability to copolymerize with a variety of other monomers opens up possibilities for creating gradient, star, and brush copolymers, significantly broadening the potential applications of these materials. rsc.org

Molecular Weight Control and Dispersity in Thioacrylate Polymerizationrsc.org

Precise control over molecular weight and dispersity (Đ) is a hallmark of RAFT polymerization of thioacrylates. rsc.org By adjusting the ratio of monomer to chain transfer agent (CTA), the target degree of polymerization and, consequently, the number-average molecular weight (M_n) can be effectively predetermined. rsc.orgresearchgate.net The use of CTAs in radical polymerizations allows for the synthesis of polymers with narrow molecular weight distributions. nsf.gov

Research on analogous thioacrylate polymerizations has demonstrated the ability to produce polymers with dispersity values typically below 1.2, indicative of a well-controlled process. rsc.orgrsc.org The linear evolution of molecular weight with conversion and the ability to synthesize block copolymers with low dispersity further underscore the high degree of control achievable in these systems. rsc.org Thiols are often used as chain transfer agents in free radical polymerizations to control polymer molecular weights. nih.gov

Table 2: Illustrative Molecular Weight and Dispersity Data for Thioacrylate Block Copolymers

Block CopolymerM_n (Macro-CTA) ( g/mol )Đ (Macro-CTA)M_n (Block Copolymer) ( g/mol )Đ (Block Copolymer)
P(ETA)-b-PEA5,5001.1515,2001.25
P(nPTA)-b-PEA12,5001.1228,1001.21

Note: This table presents representative data for block copolymers of ethyl thioacrylate (ETA) and n-propyl thioacrylate (nPTA) with ethyl acrylate (EA), illustrating the expected control over molecular weight and dispersity for analogous this compound copolymers. rsc.org

Post Polymerization Modification and Functionalization of Poly Thioacrylate S

Thiol-Ene Click Reactions for Functionalization of Poly(thioacrylate) Backbones

Thiol-ene "click" chemistry is a highly efficient and versatile strategy for polymer functionalization, prized for its high yields, tolerance to various functional groups, and mild reaction conditions, often initiated by light or heat. illinois.edu This reaction typically involves the radical-mediated addition of a thiol compound across a carbon-carbon double bond (an ene).

For a polymer like poly((pentylsulfanyl)methyl prop-2-enoate), which has a saturated backbone, direct functionalization of the backbone via a thiol-ene reaction is not feasible. However, this powerful technique can be employed by first introducing alkene functionalities into the polymer structure. This is typically achieved through one of two main strategies:

Copolymerization: The monomer, this compound, can be copolymerized with a monomer containing a pendant alkene group (e.g., allyl methacrylate). This results in a polymer chain with randomly distributed thioether side groups and alkene side groups, the latter serving as handles for subsequent thiol-ene reactions.

Modification of a Precursor Polymer: A precursor polymer containing reactive groups, such as epoxides (from glycidyl (B131873) methacrylate), can be synthesized. ntu.edu.sg These groups can then be modified with a molecule containing both a group that reacts with the precursor (e.g., an amine to open the epoxide) and an alkene, thereby introducing the necessary "ene" functionality for the click reaction.

Once the poly(thioacrylate) backbone is equipped with pendant alkene groups, a wide variety of thiol-containing molecules can be grafted onto the polymer. The reaction proceeds via a radical mechanism, which can be initiated either thermally with an initiator like azobisisobutyronitrile (AIBN) or photochemically, which often allows for milder conditions and spatial control of the functionalization. wiley-vch.de

Interactive Table: Examples of Functional Groups Introduced via Thiol-Ene Reactions
Functional Thiol CompoundReagent StructureResulting Pendant GroupPotential Application
1-ThioglycerolHOCH₂CH(OH)CH₂SHDihydroxypropyl thioetherHydrophilic materials, biomaterials
CysteineHSCH₂CH(NH₂)COOHAmino acid residueBioconjugation, drug delivery
3-Mercaptopropionic acidHSCH₂CH₂COOHCarboxylic acidpH-responsive materials, metal chelation
1-DodecanethiolCH₃(CH₂)₁₁SHDodecyl thioetherHydrophobic coatings, self-assembly

Strategies for Introduction of Diverse Functional Groups onto Poly(thioacrylate)s

The structure of poly(this compound) offers multiple sites for post-polymerization modification, allowing for the introduction of a diverse range of chemical functionalities. The primary reactive handles are the thioester group in the backbone and the pendant pentylsulfanyl group.

Modification via the Thioester Linkage: Thioesters are more susceptible to nucleophilic attack than their oxygen-based ester counterparts. This heightened reactivity can be exploited for aminolysis or thiolysis reactions. For instance, reacting the poly(thioacrylate) with primary or secondary amines can lead to the formation of poly(acrylamide)s, effectively replacing the thioester linkage with a more stable amide bond and introducing new side-chain functionality derived from the amine. This method provides a pathway to convert a poly(thioacrylate) into a completely different class of polymer.

Modification of the Pendant Thioether Group: The sulfur atom in the pentylsulfanyl side chain is nucleophilic and can undergo various chemical transformations.

Alkylation to Form Sulfonium (B1226848) Salts: The thioether can be alkylated using alkyl halides (e.g., methyl iodide) to form pendant sulfonium salts. This transformation drastically alters the polymer's properties, most notably increasing its polarity and converting a hydrophobic polymer into a water-soluble polyelectrolyte. These polysulfonium salts have potential applications as antibacterial agents or gene delivery vectors.

Interactive Table: Strategies for Introducing Functional Groups
Modification StrategyReagentTarget SiteNew Functional GroupChange in Polymer Properties
AminolysisPrimary Amine (R-NH₂)Thioester in backboneAmideIncreased stability, altered solubility
AlkylationAlkyl Halide (e.g., CH₃I)Pendant ThioetherSulfonium SaltIncreased polarity, water solubility
Thiol-Disulfide ExchangeThiol with disulfidePendant Thioether (after conversion)DisulfideReversibly crosslinkable materials

Chemical Transformations of the Thioether Linkage Post-Polymerization (e.g., oxidation)

The thioether linkage in the side chains of poly(this compound) is susceptible to oxidation, providing a powerful method to tune the polymer's chemical and physical properties. The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) (-SO-) or further oxidized to a sulfone (-SO₂-). nih.gov This transformation significantly increases the polarity and hydrophilicity of the polymer and can also impact its thermal stability and chain flexibility. acs.org

Recent research on analogous polysulfide systems has demonstrated that the degree of oxidation can be precisely controlled by the choice of the oxidizing agent and the reaction conditions. researchgate.netnih.gov

Selective Oxidation to Polysulfoxide: Using a mild and selective oxidant such as tert-butyl hydroperoxide (t-BuOOH) allows for the clean conversion of thioethers to sulfoxides without significant over-oxidation to sulfones. nih.gov This is particularly useful for creating materials with thermoresponsive properties, as polysulfoxides are known to exhibit lower critical solution temperature (LCST) behavior.

Complete Oxidation to Polysulfone: A stronger oxidizing agent, such as hydrogen peroxide (H₂O₂), can be used to achieve complete oxidation of the thioethers to the corresponding sulfones. acs.orgnih.gov Polysulfones are known for their high thermal stability and chemical resistance.

This controlled oxidation strategy allows for the creation of a family of polymers with a gradient of properties from a single parent poly(thioacrylate). The reaction is typically carried out in a suitable solvent at moderate temperatures, and the progress can be monitored using spectroscopic techniques like NMR and FTIR to confirm the conversion of the sulfur species. researchgate.net

Interactive Table: Oxidation of Pendant Thioether Linkages
Oxidizing AgentTypical ConditionsResulting Functional GroupKey Changes in Polymer Properties
tert-Butyl hydroperoxide (t-BuOOH)Aqueous suspension, room temp.Sulfoxide (-SO-)Increased polarity, potential thermo-responsiveness
Hydrogen Peroxide (H₂O₂)Aqueous suspension, 24hSulfone (-SO₂-)High polarity, enhanced thermal and chemical stability
Meta-Chloroperoxybenzoic acid (mCPBA)Organic solvent (e.g., CH₂Cl₂)Sulfoxide or Sulfone (controlled by stoichiometry)Tunable polarity and hydrophilicity

Advanced Materials Research Applications of Thioacrylate Derived Polymers General Academic Focus

Design and Synthesis of Functional Polymers using the Thioacrylate Monomer Toolbox

The synthesis of functional polymers begins with the design of the monomer itself. The "thioacrylate monomer toolbox" refers to the variety of thioacrylate monomers that can be synthesized, allowing for precise control over the final polymer's properties. rsc.orgqmul.ac.uk A straightforward and efficient synthetic strategy for preparing various thioacrylate monomers has been developed, enabling researchers to systematically study this class of materials. rsc.org This involves methods like the coupling reaction of bromoacetic acid with a respective thiol. researchgate.net

Polymers derived from these monomers, including (Pentylsulfanyl)methyl prop-2-enoate, are readily prepared using controlled radical polymerization techniques. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for thioacrylates. rsc.orgrsc.org This method allows for the synthesis of well-defined polymers with controlled molar mass, low dispersity, and complex architectures such as block copolymers. rsc.orgmdpi.com The use of a trithiocarbonate (B1256668) chain transfer agent, for example, has been shown to be effective in controlling the polymerization of monomers like ethyl thioacrylate, phenyl thioacrylate, and n-propyl thioacrylate. rsc.org This control is crucial for designing polymers with specific thermal and mechanical properties. For instance, studies on various poly(thioacrylate)s have shown glass transition temperatures ranging from -37°C to 12°C and degradation temperatures around 332°C. rsc.org

The versatility of the thioacrylate toolbox lies in the ability to introduce a wide array of functional groups through the thiol side chain. This allows for the fine-tuning of material properties such as heat resistance, adhesion, and biocompatibility. rsc.org The controlled nature of RAFT polymerization further enables the creation of block copolymers, combining the properties of poly(thioacrylate)s with other polymers like poly(ethyl acrylate). researchgate.net

Table 1: RAFT Polymerization of Various Thioacrylate Monomers
MonomerPolymerization TechniqueKey FindingsReference
Ethyl Thioacrylate (ETA)RAFTWell-controlled polymerization, linear evolution of molecular weight with conversion. researchgate.net
n-Propyl Thioacrylate (nPTA)RAFTAchieved low dispersity (Đ < 1.2), indicating a well-controlled process. researchgate.net
Isopropyl Thioacrylate (i-PTA)RAFTDemonstrated high chain transfer efficiency of the RAFT agent. researchgate.net
Phenyl Thioacrylate (PhTA)RAFTSuccessful synthesis of homopolymers and block copolymers with ethyl acrylate (B77674). rsc.org

Engineering of Polymeric Networks and Hydrogel Systems

Polymers synthesized from thioacrylate monomers serve as excellent precursors for the engineering of complex polymeric networks and hydrogels. nih.gov The thioester and sulfur-containing groups in the polymer structure provide reactive sites for cross-linking, which is the process of forming a three-dimensional network from individual polymer chains. rsc.org

Several cross-linking mechanisms can be employed to form these networks. nih.gov One common method for thiol-containing polymers is the formation of disulfide bonds through oxidation, creating reversible cross-links. rsc.org Additionally, "click" chemistry reactions, such as thiol-ene or Michael type addition reactions, offer highly efficient and specific pathways to form stable networks. nih.gov For instance, thiol-methacrylate networks can be prepared through both photopolymerization and amine-catalyzed Michael addition reactions. conicet.gov.ar These methods are advantageous as they can often be performed under mild conditions.

Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are a key application of these systems. mdpi.com Thiolated polymers, or "thiomers," are widely investigated for hydrogel formation due to the high reactivity of the sulfhydryl moieties, which can lead to in situ gelling. nih.gov By controlling the cross-linking density and the hydrophilicity of the polymer backbone, the properties of the resulting hydrogels, such as swelling ratio, mechanical strength, and degradation rate, can be precisely tuned. acs.orgresearchgate.net For example, degradable thiol-acrylate materials have been synthesized where the mass loss behavior can be controlled by varying the concentration and functionality of the thiol monomers used. acs.org This tunability is critical for applications in biomedical fields like tissue engineering and regenerative medicine. nih.gov

Table 2: Cross-linking Strategies for Thio-Functional Polymers
Cross-linking MechanismDescriptionResulting Network PropertiesReference
Disulfide Bond FormationOxidation of thiol groups to form S-S linkages.Reversible, stimuli-responsive (redox). rsc.org
Thiol-Ene ReactionRadical-mediated addition of a thiol across a double bond (ene).High efficiency, forms stable thioether bonds. nih.gov
Thiol-Michael AdditionBase or nucleophile-catalyzed addition of a thiol to an electron-deficient double bond (e.g., acrylate)."Click" reaction, efficient under mild conditions. acs.org
Thiol-Epoxy ReactionNucleophilic ring-opening of an epoxy group by a thiol.Forms stable hydroxy thioether linkages. nih.govrsc.org

Advanced Processing Techniques Utilizing Thioacrylate Polymerization (e.g., 4D Printing of Precursor Systems)

The unique chemistry of thioacrylate-derived polymers makes them suitable for advanced processing techniques like 4D printing. nih.gov 4D printing is an extension of 3D printing where the printed object can change its shape or function over time in response to an external stimulus. nih.govugal.ro This requires the use of "smart" stimuli-responsive materials.

Precursor systems containing monomers like this compound can be formulated into resins for vat photopolymerization, a high-resolution 3D printing technique. kaust.edu.sa The polymerization of these thioacrylate monomers can be initiated by light to form a cross-linked polymer network, creating the initial 3D structure. researchgate.net The "fourth dimension" is programmed into the material through the inherent responsiveness of the thioacrylate chemistry. For example, if the network is cross-linked via disulfide bonds, the printed object could be designed to change shape in a specific redox environment.

The ability to create dynamic structures is a key feature of 4D printing. researchgate.net The stimuli that can trigger a response in thioacrylate-based systems include changes in temperature, pH, or the presence of specific chemicals that can interact with the thioester or disulfide linkages. nih.gov This opens the door to fabricating complex, stimulus-responsive constructs for applications in areas like soft robotics, adaptive systems, and biomedical devices. kaust.edu.safigshare.com For instance, a 4D-printed medical implant could be designed to change its shape to fit a specific anatomical location after being implanted, triggered by physiological conditions.

Exploration of Novel Material Platforms through Thioacrylate Chemistry

The incorporation of the thioester group into a polymer backbone provides a versatile platform for creating novel materials through post-polymerization modification. researchgate.netnih.gov This approach involves synthesizing a well-defined polymer and then using the reactive thioester side chains as handles to attach other molecules or functional groups. cmu.edu This strategy is powerful because it allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. nih.gov

One of the most significant versatilities of the thioester group is its ability to undergo reactions like aminolysis or native chemical ligation. rsc.org This allows for the conjugation of polymers with biomolecules, such as peptides containing an N-terminal cysteine, under mild conditions. rsc.org This capability is highly valuable for creating advanced biomaterials and bioconjugates.

Furthermore, the dynamic nature of thioester bonds can be exploited to create self-healing or reprocessable materials. The reversible trans-thioesterification reaction can allow polymer networks to rearrange their cross-links, enabling them to repair damage or be reshaped. This expands the potential applications of thioacrylate polymers into areas requiring robust and durable materials. The ability to perform these modifications allows for the creation of a wide range of customized functional polymers from a single reactive polymer scaffold, making poly(thioacrylate)s a highly adaptable platform in materials science. rsc.org

Analytical and Spectroscopic Characterization of Pentylsulfanyl Methyl Prop 2 Enoate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the synthesis of the (Pentylsulfanyl)methyl prop-2-enoate monomer and to characterize the resulting polymer.

For the monomer , ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different proton environments. The vinyl protons of the prop-2-enoate group would appear in the downfield region, typically between 5.8 and 6.4 ppm. The methylene (B1212753) protons of the methyl group adjacent to the ester oxygen would likely resonate around 3.7 ppm. The protons of the pentyl group would exhibit characteristic multiplets in the upfield region, with the terminal methyl group appearing at approximately 0.9 ppm.

Upon polymerization, the ¹H NMR spectrum of poly(this compound) would show significant changes. The sharp signals of the vinyl protons would disappear, indicating the consumption of the double bond during polymerization. The polymer backbone would give rise to broad signals, a characteristic feature of polymeric materials.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For the monomer , distinct peaks for the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the pentylsulfanyl and methyl groups would be observed. In the spectrum of the polymer , the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated polymer backbone would confirm successful polymerization.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and its Polymer Data is analogous from studies on similar acrylic thioether monomers and their polymers. polimi.it

Functional GroupMonomer (Predicted ppm)Polymer (Predicted ppm)
Vinyl Protons (CH₂=CH)5.8 - 6.4Absent
Methylene Protons (-O-CH₂-S-)~4.3~4.3
Methylene Protons (-S-CH₂-CH₂-)~2.7~2.7
Methylene Protons (-CH₂-CH₂-CH₂-CH₃)1.3 - 1.61.3 - 1.6
Terminal Methyl Protons (-CH₃)~0.9~0.9
Polymer Backbone Protons (-CH-CH₂-)Absent1.5 - 2.5 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and its Polymer Data is analogous from studies on similar thioacrylate polymers. rsc.org

Carbon AtomMonomer (Predicted ppm)Polymer (Predicted ppm)
Carbonyl Carbon (C=O)~166~175
Vinyl Carbons (CH₂=CH)128 - 132Absent
Methylene Carbon (-O-CH₂-S-)~65~65
Methylene Carbon (-S-CH₂-)~32~32
Pentyl Chain Carbons22 - 3122 - 31
Polymer Backbone CarbonsAbsent35 - 45 (broad)

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nih.gov This technique separates polymer chains based on their hydrodynamic volume in solution. nih.gov For poly(this compound), GPC/SEC analysis would provide crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. rsc.orgresearchgate.net

A narrow polydispersity index (close to 1.0) indicates a polymer with chains of similar length, which is often desirable for specific applications. The molecular weight of the polymer can be controlled by adjusting the polymerization conditions, such as the monomer-to-initiator ratio. researchgate.net

Table 3: Representative GPC Data for Analogous Poly(thioacrylate)s Data adapted from Aksakal and Becer (2016) for poly(thioacrylate)s synthesized via RAFT polymerization. rsc.orgresearchgate.net

PolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (Đ)
Poly(ethyl thioacrylate)10,20011,8001.16
Poly(n-propyl thioacrylate)11,50013,1001.14
Poly(isopropyl thioacrylate)9,80011,2001.14

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of the This compound monomer would be characterized by several key absorption bands. A strong band around 1725 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C=C stretching vibration of the acrylate (B77674) moiety would appear around 1640 cm⁻¹. polimi.it The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

Upon polymerization to form poly(this compound) , the most significant change in the FTIR spectrum would be the disappearance or significant reduction of the C=C stretching band at ~1640 cm⁻¹, confirming the conversion of the monomer's double bonds into the polymer's single-bond backbone. azom.com The strong C=O ester band would remain, as this functional group is not involved in the polymerization process.

Table 4: Expected Characteristic FTIR Absorption Bands for this compound and its Polymer Data is analogous from studies on similar acrylate and thioether-containing compounds. polimi.itspectroscopyonline.comazom.com

Functional GroupWavenumber (cm⁻¹)MonomerPolymer
C=O Stretch (Ester)~1725StrongStrong
C=C Stretch (Alkene)~1640PresentAbsent/Reduced
C-O Stretch (Ester)1100 - 1300PresentPresent
C-H Stretch (Alkyl)2850 - 3000PresentPresent
C-S Stretch (Thioether)600 - 800PresentPresent

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) in Polymer Characterization

Thermal analysis techniques are essential for evaluating the thermal stability and phase transitions of polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For poly(this compound), TGA would determine its decomposition temperature, providing an indication of its thermal stability. Typically, sulfur-containing polymers exhibit good thermal stability. rsc.orgresearchgate.net The onset of decomposition for analogous poly(thioacrylate)s is often observed above 250 °C. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is an important parameter that influences the mechanical properties of the material at different temperatures.

Table 5: Representative Thermal Properties of Analogous Poly(thioacrylate)s Data adapted from Aksakal and Becer (2016). rsc.orgresearchgate.net

PolymerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
Poly(ethyl acrylate) (for comparison)-24247
Poly(ethyl thioacrylate)12316
Poly(n-propyl thioacrylate)5305
Poly(isopropyl thioacrylate)15290

Other Advanced Spectroscopic and Chromatographic Methods

In addition to the core techniques described above, other advanced methods can be employed for a more in-depth characterization of this compound and its polymers.

Mass Spectrometry (MS): For the monomer, high-resolution mass spectrometry (HRMS) can be used to confirm its exact molecular weight and elemental composition.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to provide more detailed structural information and unambiguous assignment of NMR signals for both the monomer and the polymer.

X-ray Diffraction (XRD): XRD can be used to investigate the morphology of the polymer, determining whether it is amorphous or semi-crystalline.

These advanced techniques, in conjunction with the primary methods of NMR, GPC, FTIR, and thermal analysis, provide a comprehensive understanding of the chemical and physical properties of this compound and its corresponding polymer.

Theoretical and Computational Studies on Pentylsulfanyl Methyl Prop 2 Enoate and Thioacrylate Polymerization

Computational Chemistry Approaches for Monomer Design

Computational chemistry is a powerful tool for the rational design of monomers with desired properties. By simulating molecular structures and predicting their electronic and physical characteristics, researchers can screen potential candidates before their synthesis, saving time and resources. In the context of thioacrylate monomers like (Pentylsulfanyl)methyl prop-2-enoate, these methods can be used to predict properties such as refractive index, thermal stability, and reactivity.

Density Functional Theory (DFT) is another fundamental tool in monomer design. DFT calculations can provide insights into the electronic structure, molecular geometry, and vibrational frequencies of a monomer. This information is critical for predicting a monomer's stability and spectral properties. For instance, DFT can be used to calculate the bond dissociation energies within the this compound monomer, offering clues about its thermal stability and potential degradation pathways.

The following table summarizes key molecular properties of a generic thioacrylate monomer that can be predicted using computational chemistry approaches:

PropertyComputational MethodRelevance to Monomer Design
Electronic Energy DFT, Ab initioIndicates the stability of the monomer.
Dipole Moment DFT, Ab initioInfluences solubility and intermolecular interactions.
Polarizability DFTCorrelates with the refractive index of the resulting polymer.
HOMO-LUMO Gap DFTRelates to the monomer's reactivity and electronic transition properties.
Bond Dissociation Energy DFTPredicts the thermal stability and potential weak points in the molecule.
Reactivity Ratios QSPR, DFTPredicts how the monomer will copolymerize with other monomers.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations provide a dynamic view of the polymerization process at the atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, offering insights into the structural evolution and dynamics of the polymer chain growth.

For the polymerization of thioacrylates, MD simulations can be used to study various aspects of the process, from the initial diffusion of monomers to the final structure of the polymer network. A critical component for accurate simulations is the development of a reliable force field, which describes the potential energy of the system as a function of its atomic coordinates. For acrylates, reactive force fields (ReaxFF) have been developed to model the chemical reactions that occur during polymerization, such as bond formation and breakage. acs.orgescholarship.org These force fields are trained against extensive datasets from quantum mechanical calculations to ensure their accuracy. acs.org

MD simulations can be used to investigate the effects of monomer structure on the physical properties of the resulting polymer. For example, simulations can predict how the flexible pentylsulfanyl side chain in poly(this compound) influences the polymer's glass transition temperature, chain mobility, and mechanical properties. Studies on polyacrylates have shown that the size and nature of the side groups significantly impact the polymer chains' mobility and the fractional free volume, which in turn affect properties like permeability. researchgate.net

The table below outlines key parameters that can be obtained from MD simulations of thioacrylate polymerization:

ParameterDescriptionSignificance
Monomer Conversion Rate The rate at which monomers are incorporated into polymer chains.A key indicator of polymerization efficiency and reaction kinetics.
Crosslinking Density The number of crosslinks per unit volume in a polymer network.Determines the mechanical properties, such as stiffness and elasticity, of the final material.
Chain Conformation The spatial arrangement of the polymer chains.Influences the macroscopic properties of the polymer, including its viscosity and mechanical strength.
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A fundamental property that defines the operational temperature range of the polymer.
Fractional Free Volume The volume within the polymer matrix that is not occupied by the polymer chains themselves.Affects the diffusion of small molecules through the polymer and is related to its barrier properties.

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. jchps.com For the free-radical polymerization of thioacrylates, these calculations can provide a deep understanding of the elementary reaction steps, including initiation, propagation, termination, and chain transfer.

In the context of this compound, quantum chemical calculations could be employed to investigate the influence of the sulfur atom on the stability of the propagating radical. The presence of sulfur can affect the electron distribution in the radical, which in turn can influence the rates of propagation and chain transfer reactions. DFT calculations can also shed light on the stereochemistry of the polymerization, predicting the tacticity of the resulting polymer, which has a significant impact on its physical properties.

The following table presents key mechanistic insights that can be gained from quantum chemical calculations on thioacrylate polymerization:

Mechanistic AspectInformation from Quantum ChemistryImportance for Understanding Polymerization
Initiation Calculation of the energy barrier for the decomposition of the initiator and the addition of the initial radical to the monomer.Determines the efficiency of the initiation process and the overall rate of polymerization.
Propagation Determination of the activation energy for the addition of a growing polymer radical to a monomer molecule.The primary factor controlling the rate of polymer chain growth.
Chain Transfer Calculation of the energy barriers for the transfer of a hydrogen atom from a chain transfer agent or monomer to the propagating radical.Influences the molecular weight of the resulting polymer.
Termination Evaluation of the energetics of radical-radical combination and disproportionation reactions.Determines the fate of the growing polymer chains and affects the molecular weight distribution.
Stereoselectivity Calculation of the energy differences between transition states leading to different stereochemical arrangements (isotactic vs. syndiotactic).Predicts the tacticity of the polymer, which has a profound effect on its crystallinity and mechanical properties.

Future Research Directions and Unexplored Avenues for Pentylsulfanyl Methyl Prop 2 Enoate Chemistry

Innovations in Green and Sustainable Synthetic Routes for Thioacrylate Monomers

The current reliance on petrochemical-derived resins in polymer manufacturing presents considerable sustainability challenges. rsc.org Future research for thioacrylate monomers like (Pentylsulfanyl)methyl prop-2-enoate will increasingly focus on developing green and sustainable synthetic methodologies to mitigate environmental impact. rsc.orgmdpi.com

Key areas for innovation include:

Atom Economy and Waste Reduction: Shifting from traditional multi-step syntheses, which may involve hazardous reagents and produce significant waste, to more streamlined processes is crucial. rsc.orgresearchgate.net Research into catalytic processes that maximize the incorporation of all starting materials into the final product will be a priority. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based resources to derive the thiol and acrylate (B77674) components of the monomer is a significant avenue. rsc.org This could involve leveraging biomass-derived pentanethiol or developing pathways to acrylic acid from renewable sources, reducing the carbon footprint of the resulting polymers.

Green Solvents and Catalysts: The development of synthetic routes that utilize environmentally benign solvents, or even solvent-free conditions, is a core principle of green chemistry. mdpi.com Furthermore, exploring heterogeneous catalysts that can be easily recovered and reused will enhance the sustainability of monomer production. mdpi.com

Energy Efficiency: Future synthetic protocols will aim to reduce energy consumption by designing reactions that proceed under milder conditions, such as ambient temperature and pressure. mdpi.com

The table below outlines potential green synthetic strategies for thioacrylate monomers.

StrategyDescriptionPotential Advantages
Biocatalysis Utilizing enzymes to catalyze the esterification reaction between a pentanethiol precursor and an acrylate moiety.High selectivity, mild reaction conditions, reduced byproducts.
Flow Chemistry Performing synthesis in continuous flow reactors instead of batch processes.Improved heat and mass transfer, enhanced safety, easier scalability, and process control.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Reduced reaction times, increased yields, potential for solvent-free reactions. mdpi.com
Mechanochemistry Using mechanical force (e.g., ball milling) to drive chemical reactions.Solvent-free conditions, access to novel reaction pathways.

Development of Novel Polymer Architectures and Composites

The unique properties conferred by the thioester group in this compound open up possibilities for creating advanced polymers and composites with tailored functionalities.

Future research will likely focus on:

Hyperbranched and Dendritic Polymers: The controlled polymerization of thioacrylate monomers can be adapted to create complex, non-linear architectures. These structures are known for their unique rheological, mechanical, and solubility properties.

Stimuli-Responsive Materials: The thioester linkage can be engineered to be cleavable under specific conditions (e.g., pH, redox potential). This allows for the design of "smart" polymers that can respond to environmental triggers, a desirable trait for applications in drug delivery and sensors.

High-Performance Composites: Incorporating polymers derived from this compound into composite materials is a promising area. researchgate.net Research into fiber-reinforced composites could yield materials with enhanced mechanical strength, thermal stability, and chemical resistance for demanding applications in aerospace, automotive, and construction industries. researchgate.net

Self-Healing Polymers: The dynamic nature of the thioester bond could be exploited to create self-healing materials. Research could focus on developing polymer networks where bond exchange reactions can occur, allowing the material to repair damage autonomously.

Expansion of Controlled Polymerization Methodologies for Enhanced Precision.rsc.org

Achieving precise control over polymer molar mass, dispersity, and architecture is fundamental to tailoring material properties. rsc.orgresearchgate.net While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been successfully applied to various thioacrylate monomers, there is significant room to expand the toolkit of controlled polymerization techniques. rsc.orgresearchgate.net

Future research directions include:

Nitroxide-Mediated Polymerization (NMP): Exploring NMP for thioacrylates could offer an alternative metal-free controlled polymerization method. rsc.org Research is needed to optimize initiators and reaction conditions to achieve good control over the polymerization of monomers like this compound. rsc.org

Atom Transfer Radical Polymerization (ATRP): While initial studies have shown challenges due to potential complexation between the thioester and the copper catalyst, further investigation into alternative catalysts or modified ATRP techniques could overcome these limitations. rsc.org Developing robust ATRP conditions would significantly broaden the synthetic versatility for these monomers. rsc.org

Sequence-Defined Polymers: A significant frontier in polymer chemistry is the creation of polymers with a perfectly defined sequence of monomers. nih.gov Iterative synthetic strategies, potentially combining solid-phase synthesis with the reactivity of the thioacrylate group, could be developed to build sequence-defined oligomers and polymers, enabling unprecedented control over macromolecular structure and function. nih.gov

The table below compares the current and potential future states of controlled polymerization for thioacrylates.

Polymerization MethodCurrent Status for ThioacrylatesFuture Research Focus
RAFT Polymerization Well-established; demonstrated good control over molar mass and dispersity. rsc.orgresearchgate.netOptimization for complex architectures (e.g., star polymers); synthesis of advanced block copolymers. researchgate.netqmul.ac.uk
NMP Explored; offers a metal-free alternative. rsc.orgImproving polymerization kinetics and control; expanding the range of compatible thioacrylate monomers. rsc.org
ATRP / SET-LRP Challenging due to catalyst-monomer interaction. rsc.orgDesigning new catalyst systems (e.g., iron-based deactivators) to prevent side reactions; optimizing reaction conditions. rsc.org
Anionic Polymerization Largely unexplored.Investigating the feasibility of anionic polymerization for producing highly uniform thioacrylate polymers with controlled stereochemistry.

Integration of Thioacrylate Chemistry into Emerging Materials Science Paradigms

The unique reactivity of the thioester group makes this compound and related monomers ideal candidates for integration into cutting-edge materials science concepts.

Click Chemistry and Post-Polymerization Modification: The thioester side chain is highly amenable to post-polymerization modification. A key area of future research is its use in "click" chemistry reactions, such as aminolysis or transthioesterification. umich.edu This allows for the efficient and versatile functionalization of polymers, enabling the attachment of bioactive molecules, dyes, or other functional groups to create materials for biomedical and electronic applications. rsc.orgumich.edu For example, the transformation of poly(thioacrylate)s into poly(acrylamide)s has been demonstrated, showcasing the potential for creating diverse material libraries from a single polymer backbone. rsc.org

Dynamic Covalent Chemistry: Research into exploiting the thioester group in dynamic covalent networks will be pivotal. These materials, where covalent bonds can reversibly break and reform, are at the forefront of developing adaptable and recyclable materials, including vitrimers and self-healing elastomers.

Additive Manufacturing (3D Printing): Thioacrylate-based formulations, particularly in combination with thiols (thiol-ene/acrylate systems), are promising for vat photopolymerization techniques used in 3D printing. rsc.org Future work will focus on developing resins that offer rapid curing rates, low shrinkage, and superior mechanical properties, enabling the fabrication of complex, high-resolution objects. rsc.orgresearchgate.net

Advanced Dental and Biomedical Materials: Building on the development of novel polymer technologies for restorative dental materials, future research could explore this compound in developing biocompatible and hydrolytically stable polymers for a wider range of biomedical applications, including medical adhesives, tissue engineering scaffolds, and drug delivery systems. nih.gov

By pursuing these research avenues, the scientific community can harness the full potential of this compound, transforming it from a specialty monomer into a versatile building block for the next generation of advanced materials.

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